REACTION_CXSMILES
|
[C:1](OC)([O:5][CH3:6])([O:3]C)[CH3:2].[CH3:9][C:10]([CH3:14])=[CH:11][CH2:12]O>P(=O)(O)(O)O.CO>[CH3:9][C:10]([CH3:14])([CH:11]=[CH2:12])[CH2:2][C:1]([O:5][CH3:6])=[O:3]
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
C(C)(OC)(OC)OC
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
CC(=CCO)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
|
C(C)(OC)(OC)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to a temperature of 110° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was placed in a flask
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
a vacuum-jacketed fractionating column and the mixture was heated
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
DISTILLATION
|
Details
|
was collected by distillation
|
Type
|
ADDITION
|
Details
|
On completion of the addition the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated at a temperature of 110° C. for a further period of 1 hour with collection of methanol by distillation
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
the distillation
|
Type
|
CUSTOM
|
Details
|
a temperature of 140°-145° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then heated to a temperature of 140°-145° C. for a period of 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
the remaining excess trimethyl orthoacetate being allowed to condense
|
Type
|
DISTILLATION
|
Details
|
The product was then distilled
|
Type
|
CUSTOM
|
Details
|
to separate the remaining excess trimethyl orthoacetate
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)OC)(C=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.4 g | |
YIELD: PERCENTYIELD | 82.8% | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |